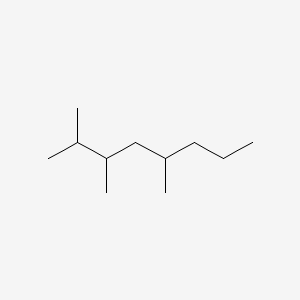

2,3,5-Trimethyloctane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

62016-32-4 |

|---|---|

Molekularformel |

C11H24 |

Molekulargewicht |

156.31 g/mol |

IUPAC-Name |

2,3,5-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-10(4)8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |

InChI-Schlüssel |

CEOHXVQAHFSSEG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)CC(C)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,5-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,5-Trimethyloctane, a branched alkane hydrocarbon. The document is structured to serve as a practical reference for researchers and scientists. It includes a detailed summary of its properties in tabular format for ease of comparison, a description of general experimental protocols for the characterization of such compounds, and logical diagrams to illustrate its structural identification and a typical characterization workflow.

Chemical Identity and Structure

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents at positions 2, 3, and 5.

IUPAC Name: this compound[1][2] CAS Registry Number: 62016-32-4[1][2] Molecular Formula: C₁₁H₂₄[1][2][3]

The relationship between the compound's structure and its systematic IUPAC name is based on identifying the longest continuous carbon chain and numbering it to give the substituents the lowest possible locants.

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: General and Molar Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 156.31 g/mol | [1] |

| Exact Mass | 156.187800766 Da | [1] |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 62016-32-4 |[1][2] |

Table 2: Physical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 177 °C | At standard pressure | [3][4] |

| Melting Point | -57.06 °C | (estimate) | [3][4][5] |

| Density | 0.7467 g/cm³ | Not specified | [3][4][5] |

| Refractive Index | 1.4187 | Not specified |[3][4][5] |

Table 3: Solubility Data

| Solvent | Solubility | Rationale | Source |

|---|---|---|---|

| Water | Insoluble | Non-polar nature limits interaction with polar water molecules. | [6] |

| Non-polar organic solvents (e.g., Hexane, Benzene, Ether) | Highly soluble | "Like dissolves like" principle; compatible non-polar characteristics. |[6] |

Experimental Protocols

Boiling Point Determination

The boiling point is a critical physical constant for liquid compounds. A common and effective method for small sample volumes is the Thiele tube method.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method traps the compound's vapor in an inverted capillary tube.[7]

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube (Durham tube), and a capillary tube sealed at one end.[7]

-

Procedure:

-

A small amount of the liquid sample (approx. 0.5 mL) is placed in the Durham tube.[7]

-

The tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

A capillary tube, with its open end down, is placed inside the sample.[7]

-

The entire assembly is placed in a Thiele tube containing mineral oil, which ensures uniform heating.[7]

-

The Thiele tube is gently heated. Initially, trapped air will bubble from the capillary tube.[7]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating that the air has been replaced by the sample's vapor.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7] This signifies that the external pressure has just overcome the vapor pressure of the compound.

-

Density Measurement

The density of a liquid hydrocarbon can be accurately determined using a digital density meter or a pycnometer.

-

Principle: Density is defined as mass per unit volume. Digital density meters measure the oscillation of a U-shaped tube filled with the sample, while pycnometers are flasks with a precise, known volume.[8][9]

-

Apparatus: A digital density meter or a calibrated pycnometer, and a high-precision analytical balance.

-

Procedure (using a Pycnometer):

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, taking care to avoid air bubbles. A thermometer is used to record the temperature of the liquid.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer at the recorded temperature.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a valuable property for identifying liquid substances.

-

Principle: A refractometer measures the angle at which light is bent (refracted) when it passes from air into the liquid sample. This angle is used to calculate the refractive index.[10]

-

Apparatus: An Abbe refractometer, which is common in organic chemistry labs.

-

Procedure:

-

The prism of the refractometer is cleaned with an appropriate solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry completely.

-

A few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed and locked. If the refractometer is thermostatted, allow time for the sample to reach the target temperature (commonly 20°C).

-

The light source is turned on, and while looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator knob is adjusted to sharpen the dividing line.

-

The adjustment knob is used to center the sharp line on the crosshairs.

-

The refractive index value is read from the instrument's scale. The temperature should always be recorded with the reading.[11]

-

Structural Elucidation and Purity Analysis

To confirm the structure of this compound and assess its purity, a combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

-

Gas Chromatography (GC): This technique is used to separate volatile compounds. For purity analysis, a sample is injected into the GC, and the output (chromatogram) should ideally show a single major peak. The retention time of this peak can be compared to a known standard. GC coupled with Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the compound.[3][12][13]

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise structure of organic molecules.[14] For this compound, the number of unique signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, would provide definitive confirmation of the carbon skeleton and the placement of the methyl groups.[2][15]

Experimental Workflow Visualization

The characterization of a novel or synthesized liquid organic compound like this compound follows a logical workflow to determine its identity, purity, and physical properties.

References

- 1. News - Liquid Density Measurement in Hydrocarbon Separation Processes [lonnmeter.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

- 6. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. faculty.weber.edu [faculty.weber.edu]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jchps.com [jchps.com]

An In-depth Technical Guide to 2,3,5-Trimethyloctane (CAS: 62016-32-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of 2,3,5-trimethyloctane. Due to the limited availability of experimental data for this specific branched alkane, this document combines reported values with estimated properties and representative experimental protocols.

Physicochemical Properties

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Its structure consists of an eight-carbon chain (octane) with methyl groups attached at the 2, 3, and 5 positions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |

| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |

| CAS Number | 62016-32-4 | --INVALID-LINK-- |

| Boiling Point | 177 °C | --INVALID-LINK-- |

| Melting Point | -57.06 °C (estimate) | --INVALID-LINK-- |

| Density | 0.7467 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.4187 | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | General alkane properties |

Synthesis of this compound: A Representative Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a Grignard reaction followed by dehydration and hydrogenation. This approach allows for the controlled assembly of the branched carbon skeleton.

Experimental Protocol

Step 1: Synthesis of 3,5-Dimethylheptan-3-ol (Grignard Reaction)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask, and a small crystal of iodine is added. The system is heated gently under a nitrogen atmosphere. A solution of 2-bromopentane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining 2-bromopentane solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-pentylmagnesium bromide).

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of pentan-2-one in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-dimethylheptan-3-ol.

Step 2: Dehydration of 3,5-Dimethylheptan-3-ol

-

Reaction Setup: The crude alcohol from the previous step is placed in a round-bottom flask with a distillation apparatus.

-

Dehydration: A catalytic amount of concentrated sulfuric acid is added to the alcohol. The mixture is heated, and the resulting alkene isomers are distilled from the reaction mixture. The collected distillate is washed with a saturated sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and redistilled to obtain a mixture of alkene isomers.

Step 3: Hydrogenation of the Alkene Mixture

-

Catalyst and Solvent: The alkene mixture is dissolved in ethanol (B145695) in a high-pressure hydrogenation vessel. A catalytic amount of 10% palladium on carbon is added.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 3-4 atm) until the uptake of hydrogen ceases.

-

Isolation: The catalyst is removed by filtration through a pad of Celite. The solvent is removed from the filtrate by distillation. The resulting crude product is then purified by fractional distillation to yield this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of this compound would be complex due to the presence of multiple, chemically similar protons and stereocenters. The spectrum would be expected to show a series of overlapping multiplets in the upfield region (typically 0.8-1.7 ppm). The terminal methyl groups would likely appear as triplets, while the methyl groups attached to the main chain would be doublets. The methine and methylene (B1212753) protons would appear as complex multiplets.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Eleven distinct signals would be expected, corresponding to the eleven carbon atoms in the molecule. The chemical shifts would be in the typical alkane region (approximately 10-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characteristic of a saturated hydrocarbon. The key absorption bands would include:

-

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.

-

-CH₃ bending: Absorptions around 1450 cm⁻¹ and 1375 cm⁻¹.

-

-CH₂- bending: An absorption around 1465 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be complex due to the branched nature of the molecule, with characteristic losses of alkyl fragments. Common fragments would be expected at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.

Analytical Workflow

The analysis of a sample of this compound would typically involve chromatographic separation followed by spectroscopic identification.

Applications, Biological Activity, and Toxicology

There is currently a lack of published information regarding the specific industrial applications, biological activity, or toxicological properties of this compound. As a branched alkane, it may have potential as a component in fuels or as a non-polar solvent. However, without experimental data, its utility and safety profile remain uncharacterized. For any handling or use, it should be treated as a potentially flammable and hazardous substance, with appropriate safety precautions taken, including the use of personal protective equipment and working in a well-ventilated area.

Disclaimer

This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding the experimental protocol and spectroscopic data, is based on established chemical principles and may not represent experimentally verified results for this compound. Researchers should consult primary literature and conduct their own experimental verification.

An In-depth Technical Guide to the Branched Alkane Isomers of C11H24

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (B72203) (C11H24) is an acyclic alkane that, in addition to its linear form (n-undecane), exists as 158 branched-chain structural isomers, making for a total of 159 isomers.[1] These isomers are nonpolar hydrocarbons and, while generally exhibiting low chemical reactivity, their diverse structures give rise to a range of physicochemical properties.[1] These properties are of significant interest in various industrial and research applications, including their use as solvents and components in complex hydrocarbon mixtures. In the realm of drug development, the specific physical characteristics of these isomers, such as their boiling point, melting point, and density, are crucial when they are considered for use as excipients or in drug delivery systems.[1] This technical guide provides a comprehensive overview of the branched-chain isomers of C11H24, including their physical properties, detailed experimental protocols for their characterization, and logical workflows for their analysis.

Physicochemical Properties of C11H24 Isomers

The structural variations among the isomers of undecane directly influence their physical properties. A primary determinant of these properties is the degree of branching in the carbon chain. Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular forces typically results in lower boiling points compared to the straight-chain isomer, n-undecane.[1] Conversely, highly symmetrical isomers may exhibit higher melting points due to more efficient packing in the crystal lattice.[1]

Data Presentation: Physical Properties of Selected C11H24 Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 2,2-Dimethylnonane | 17301-95-0 | 180.5 | - | 0.743 |

| 3,3-Dimethylnonane | 17302-17-9 | 185.3 | - | 0.755 |

| 4,4-Dimethylnonane | 17302-18-0 | 188.7 | - | - |

| 2,2,3-Trimethylocatane | - | 179.8 | - | 0.759 |

| 2,2,4-Trimethylocatane | - | 175.6 | - | 0.746 |

| 2,2,5-Trimethylocatane | - | 174.2 | - | 0.742 |

| 2,3,3-Trimethylocatane | - | 186.2 | - | 0.771 |

| 2,3,4-Trimethylocatane | - | 184.3 | - | 0.765 |

| 2,3,5-Trimethylocatane | - | 182.5 | - | 0.759 |

| 2,4,4-Trimethylocatane | - | 182.1 | - | 0.764 |

| 3,3,4-Trimethylocatane | - | 188.4 | - | 0.777 |

| 2,2,3,3-Tetramethylheptane | 17302-21-5 | 188.5 | - | 0.785 |

| 2,2,4,4-Tetramethylheptane | 17302-23-7 | 180.5 | - | 0.769 |

| 2,2,5,5-Tetramethylheptane | 17302-25-9 | 178.9 | - | 0.765 |

| 3,3,4,4-Tetramethylheptane | 17302-22-6 | 194.8 | - | 0.795 |

| 2,2,3,4,5-Pentamethylhexane | - | 187.2 | - | 0.784 |

| 2,2,4,4,5-Pentamethylhexane | - | 182.1 | - | 0.780 |

| 3,3-Diethyl-2,2-dimethylpentane | - | 189.0 | - | 0.793 |

Experimental Protocols

Accurate characterization of the C11H24 isomers requires precise experimental methodologies. The following sections detail the protocols for determining key physical properties and for spectroscopic analysis.

Determination of Boiling Point (Micro Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube.

-

Procedure:

-

Place a small amount of the liquid C11H24 isomer into the small test tube.

-

Invert the capillary tube (sealed end up) and place it in the test tube with the sample.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube or melting point apparatus.

-

Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Melting Point

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Finely powder a small amount of the solid C11H24 isomer.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

Determination of Density

-

Principle: Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with the liquid C11H24 isomer.

-

Insert the stopper and ensure the liquid fills the capillary of the stopper.

-

Wipe any excess liquid from the outside of the pycnometer.

-

Weigh the filled pycnometer.

-

Measure the temperature of the sample.

-

The density is calculated by dividing the mass of the sample (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS identifies the compounds based on their mass-to-charge ratio. This is a powerful technique for separating and identifying the various C11H24 isomers.

-

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable for separating alkanes. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[2]

-

Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of around 200-250°C.

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Mass Spectrometer (if used):

-

-

Sample Preparation:

-

Prepare a dilute solution of the C11H24 isomer or isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane.

-

-

Data Analysis:

-

Identify the individual isomers based on their retention times.

-

If using MS, confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectra of alkanes are characterized by fragment ions with m/z values corresponding to the loss of alkyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to elucidate the structure of the C11H24 isomers.

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: A deuterated solvent that will dissolve the alkane, such as chloroform-d (B32938) (CDCl₃).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-50 ppm (alkanes typically resonate in a narrow region).

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the C11H24 isomer in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

-

Data Analysis:

-

¹H NMR: The chemical shifts (typically 0.5-2.0 ppm for alkanes), integration (ratio of protons), and splitting patterns (multiplicity) of the signals are used to determine the connectivity of the protons.

-

¹³C NMR: The number of signals indicates the number of unique carbon environments. The chemical shifts provide information about the type of carbon (methyl, methylene, methine, quaternary).

-

Mandatory Visualizations

Isomer Classification and Analysis Workflow

The following diagrams illustrate the classification of C11H24 isomers and a typical experimental workflow for their characterization.

Caption: A diagram illustrating the classification of C11H24 isomers.

Caption: A workflow diagram for the characterization of C11H24 isomers.

Conclusion

The 159 isomers of C11H24 represent a significant variety of molecular structures with a corresponding range of physical properties. Understanding these properties is essential for their application in diverse scientific and industrial fields, including their potential use in drug development. The experimental protocols outlined in this guide provide a solid foundation for the accurate characterization of these compounds. While a complete dataset for all isomers is not currently available, the provided data for a selection of isomers highlights the fundamental structure-property relationships that govern this class of molecules. The continued application of advanced analytical techniques will further enhance our understanding of these complex isomeric mixtures.

References

An In-depth Technical Guide to 2,3,5-Trimethyloctane: Structural Formula and Isomeric Complexity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and isomeric properties of 2,3,5-trimethyloctane, a saturated acyclic alkane. This document delves into its structural formula, explores its relationship with other undecane (B72203) isomers, and discusses its stereoisomeric forms. Furthermore, it presents available physicochemical data and outlines relevant experimental protocols for the analysis of such branched alkanes.

Structural Elucidation of this compound

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] Its systematic IUPAC name indicates an eight-carbon main chain (octane) with three methyl group substituents at the second, third, and fifth positions. The unambiguous connectivity of the atoms is described by its SMILES notation: CCCC(C)CC(C)C(C)C.[1]

The structural formula of this compound is as follows:

Isomeric Landscape

This compound is one of the 159 structural isomers of undecane (C₁₁H₂₄), each exhibiting unique physical and chemical properties. Structural isomers, also known as constitutional isomers, share the same molecular formula but differ in the connectivity of their atoms. The isomers of undecane can be broadly categorized based on their carbon skeleton, ranging from the linear n-undecane to highly branched structures.

The following diagram illustrates the hierarchical relationship of isomers, with a focus on this compound.

Stereoisomerism of this compound

A critical aspect of the molecular architecture of this compound is the presence of chiral centers. A chiral center is a carbon atom bonded to four different substituent groups. In the structure of this compound, the carbon atoms at positions 2, 3, and 5 are all chiral centers.

-

Carbon-2: Bonded to H, CH₃, a CH(CH₃) group, and the rest of the alkyl chain.

-

Carbon-3: Bonded to H, CH₃, a CH(CH₃)CH₃ group, and the rest of the alkyl chain.

-

Carbon-5: Bonded to H, CH₃, a CH₂CH(CH₃)CH(CH₃)CH₃ group, and a propyl group.

With three distinct chiral centers, the maximum number of possible stereoisomers is given by the 2ⁿ rule, where n is the number of chiral centers. Therefore, for this compound, there are 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The spatial arrangement of the methyl groups at these chiral centers gives rise to these different stereoisomers, each potentially having unique biological activities and physical properties.

Physicochemical Data

The following table summarizes the available quantitative data for this compound and a selection of its structural isomers for comparative analysis.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 62016-32-4 | 177 | -57.06 (estimate) | 0.7467 | 1.4187 |

| 2,3,3-Trimethyloctane | 62016-30-2 | - | - | - | - |

| 2,3,6-Trimethyloctane | 62016-33-5 | 180 | - | - | 1.4191 |

| 3,3,5-Trimethyloctane | 62016-41-5 | 174.7 | - | - | - |

| 2,2,5-Trimethyloctane | 62016-27-7 | - | - | - | - |

Data sourced from ChemicalBook and other publicly available databases. Note that some values are estimated.

Experimental Protocols

The characterization of this compound and its isomers is typically achieved through a combination of chromatographic and spectroscopic methods.

Gas Chromatography (GC) Analysis

Gas chromatography is a primary technique for separating and identifying volatile and semi-volatile organic compounds like branched alkanes. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Objective: To separate and identify this compound from a mixture of its isomers.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary Column: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended for the separation of alkanes. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

GC Conditions (Representative Protocol):

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase at 5 °C/min to 200 °C

-

Hold: Maintain at 200 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Data Analysis: The retention time of the analyte is used for its identification by comparison with a known standard. For structural confirmation and identification of unknown isomers, a mass spectrometer detector is invaluable. The fragmentation patterns of the isomers in the mass spectrometer can provide key structural information.

The following diagram outlines a general workflow for the GC-MS analysis of a branched alkane sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules. For this compound, NMR would confirm the carbon skeleton and the positions of the methyl groups. The complexity of the ¹H NMR spectrum, particularly in the aliphatic region, would be significant due to the presence of multiple, similar proton environments and stereoisomers. Advanced 2D NMR techniques, such as COSY and HSQC, would be instrumental in assigning the proton and carbon signals unambiguously. While a specific detailed NMR analysis protocol for this compound is not provided here, standard sample preparation involves dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) and acquiring the spectra on a high-field NMR spectrometer.

Conclusion

This compound is a structurally interesting branched alkane with a high degree of isomeric complexity. Its three chiral centers give rise to eight possible stereoisomers, a factor of significant importance in fields where stereochemistry influences properties, such as in drug development and material science. The characterization of this and other highly branched alkanes relies on sophisticated analytical techniques, with gas chromatography and NMR spectroscopy being of primary importance. The data and protocols presented in this guide provide a foundational understanding for researchers working with this class of compounds.

References

Spectroscopic Analysis of 2,3,5-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the branched alkane, 2,3,5-trimethyloctane. The information presented herein is essential for the structural elucidation and characterization of this compound in various research and development applications. This document outlines predicted spectral data, detailed experimental protocols for acquiring such spectra, and a structural representation of the molecule.

Chemical Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the IUPAC numbering scheme for this compound is presented below. This numbering is crucial for the assignment of signals in the NMR spectra.

Mass Spectrum Fragmentation of 2,3,5-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum fragmentation pattern of 2,3,5-trimethyloctane. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide is based on the well-established principles of electron ionization (EI) mass spectrometry of branched alkanes. The information herein serves as a predictive framework for the identification and structural elucidation of this compound in complex mixtures.

Predicted Mass Spectrum Fragmentation Pattern

Electron ionization of this compound (C11H24, molecular weight: 156.31 g/mol ) is anticipated to induce fragmentation primarily at the points of branching to form the most stable carbocations. The molecular ion peak (M+) at m/z 156 is expected to be of very low abundance or entirely absent, a characteristic feature of highly branched alkanes.[1][2][3] The fragmentation process is dominated by the cleavage of C-C bonds adjacent to the tertiary and secondary carbons, leading to the loss of various alkyl radicals.

The structure of this compound is as follows:

The most probable fragmentation pathways involve the formation of stable secondary and tertiary carbocations. The loss of the largest alkyl group at a branching point is generally favored.[3]

Primary Fragmentation Pathways and Key Ions

The primary fragmentation of the this compound molecular ion is predicted to occur at the C2-C3, C3-C4, C4-C5, and C5-C6 bonds. Cleavage at these positions will generate a series of carbocations that will be detected by the mass spectrometer. The relative abundance of these fragment ions is dependent on the stability of the resulting carbocation and the neutral radical lost.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, the neutral loss, and their expected relative abundance based on carbocation stability.

| m/z | Ion Formula | Neutral Loss | Proposed Fragment Structure | Predicted Relative Abundance |

| 141 | C10H21+ | •CH3 | [M - CH3]+ | Low |

| 127 | C9H19+ | •C2H5 | [M - CH2CH3]+ | Medium |

| 113 | C8H17+ | •C3H7 | [M - CH2CH2CH3]+ | High |

| 99 | C7H15+ | •C4H9 | [M - CH(CH3)CH2CH3]+ | Medium |

| 85 | C6H13+ | •C5H11 | Cleavage at C5-C6 | High |

| 71 | C5H11+ | •C6H13 | Cleavage at C4-C5 | High |

| 57 | C4H9+ | •C7H15 | Cleavage at C3-C4 | High (likely base peak) |

| 43 | C3H7+ | •C8H17 | Cleavage at C2-C3 | High |

Experimental Protocol for GC-MS Analysis

The following is a representative experimental protocol for the analysis of branched alkanes like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

-

Dissolve the sample containing this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 100 µg/mL.

-

If necessary, filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

3.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4]

-

Source Temperature: 230 °C.[4]

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-400.

-

Scan Speed: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

3.4. Data Analysis

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion (if present) and the major fragment ions.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if a spectrum for this compound is available. In the absence of a reference spectrum, the predicted fragmentation pattern in this guide can be used for tentative identification.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of this compound.

Caption: Predicted major fragmentation pathways of this compound.

Caption: Logical workflow of this compound fragmentation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3,5-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,3,5-trimethyloctane. Due to the absence of readily available experimental spectra in public databases, this document leverages computational prediction tools to offer valuable insights into its spectral characteristics. Detailed experimental protocols for the acquisition of NMR data for alkanes are also presented, alongside visualizations to clarify analytical workflows and molecular structure-spectrum correlations.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using online NMR prediction resources. These values serve as a reliable estimate for the analysis of this compound.

Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 0.88 | t | 3H |

| 2-CH₃ | 0.83 | d | 3H |

| 3-CH₃ | 0.81 | d | 3H |

| 4 | 1.25 | m | 2H |

| 5-CH₃ | 0.86 | d | 3H |

| 6 | 1.15 | m | 2H |

| 7 | 1.25 | m | 2H |

| 8 | 0.88 | t | 3H |

| 2-H | 1.55 | m | 1H |

| 3-H | 1.75 | m | 1H |

| 5-H | 1.45 | m | 1H |

Predicted using NMRDB.org

Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

| 1 | 14.2 |

| 2-CH₃ | 19.5 |

| 3-CH₃ | 16.5 |

| 2 | 30.1 |

| 3 | 36.4 |

| 4 | 41.8 |

| 5 | 34.2 |

| 5-CH₃ | 20.1 |

| 6 | 39.1 |

| 7 | 23.0 |

| 8 | 14.1 |

Predicted using NMRDB.org

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for non-polar compounds like alkanes is provided below.

Sample Preparation

-

Solvent Selection: Given the non-polar nature of this compound, a deuterated solvent with good solubility for alkanes should be chosen. Deuterated chloroform (B151607) (CDCl₃) is a common and effective choice.[1] Other potential solvents include deuterated benzene (B151609) (C₆D₆) or deuterated cyclohexane (B81311) (C₆D₁₂).

-

Concentration:

-

For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Sample Filtration: The prepared solution should be filtered through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AT): 2-4 seconds.

-

Spectral Width (SW): A range of approximately -1 to 10 ppm is generally sufficient for alkanes.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AT): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 60 ppm is typically adequate for the aliphatic region of alkanes.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration (for ¹H NMR): The relative areas of the signals are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all peaks are identified and tabulated.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the structural correlations for this compound.

Caption: A generalized workflow for NMR analysis, from sample preparation to spectral interpretation.

Caption: Correlation of the molecular structure of this compound with its predicted ¹H and ¹³C NMR signals.

References

Solubility of 2,3,5-Trimethyloctane in Organic Solvents: A Technical and Experimental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-trimethyloctane, a branched alkane, in various organic solvents. In the absence of specific quantitative experimental data in publicly available literature, this document outlines the theoretical principles governing its solubility, presents expected qualitative solubility based on the behavior of structurally similar alkanes, and details a robust experimental protocol for the quantitative determination of its solubility. This guide is intended to serve as a foundational resource for laboratory professionals in predicting solvent compatibility and designing precise solubility studies for nonpolar compounds like this compound.

Introduction

This compound (C₁₁H₂₄) is a branched-chain alkane, an isomer of undecane. As a nonpolar hydrocarbon, its solubility is primarily dictated by the principle of "like dissolves like," indicating a strong affinity for nonpolar organic solvents and poor solubility in polar solvents such as water.[1][2][3] The degree of branching in its structure influences its physical properties, including boiling point and viscosity, which in turn can affect its solubility characteristics compared to its straight-chain counterpart, n-undecane. A thorough understanding of its solubility is crucial for applications in organic synthesis, as a component in fuel mixtures, and potentially as a nonpolar excipient in pharmaceutical formulations.

Theoretical Framework of Alkane Solubility

The dissolution of a liquid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to occur spontaneously, ΔG must be negative. The process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and solvent molecules.

In the case of this compound and organic solvents, the primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces).[2][4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): When this compound is mixed with a nonpolar solvent, the energy required to break the existing van der Waals forces is comparable to the energy released when new van der Waals forces are formed between the solute and solvent molecules.[2][3] This energetic balance, coupled with an increase in entropy upon mixing, generally results in a negative ΔG and, therefore, high solubility (miscibility).

-

Polar Solvents (e.g., Ethanol, Water): In contrast, polar solvents like water have strong hydrogen bonds.[1][2] A significant amount of energy is required to break these bonds to accommodate the nonpolar alkane molecules. The new van der Waals forces formed between this compound and the polar solvent are much weaker and do not release sufficient energy to compensate for the disruption of the solvent's hydrogen bonding network.[2][4] This unfavorable enthalpy change results in a positive ΔG, leading to very low solubility.

Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic | n-Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; similar nonpolar nature and reliance on van der Waals forces result in favorable mixing.[7] |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High / Miscible | The nonpolar character of the aromatic ring allows for effective solvation of the alkane through van der Waals interactions.[7] |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | Although they have a slight dipole moment, these solvents are predominantly nonpolar and are effective at dissolving alkanes. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can effectively solvate alkanes. THF is slightly more polar which may slightly reduce solubility compared to diethyl ether. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | These solvents have a significant dipole moment, making them less compatible with the nonpolar alkane. Some miscibility may be observed. |

| Alcohols | Methanol, Ethanol | Very Low / Immiscible | The strong hydrogen bonding network in alcohols makes the dissolution of a nonpolar alkane energetically unfavorable.[1][2] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Immiscible | The highly polar nature and, in the case of water, strong hydrogen bonding, prevent the dissolution of the nonpolar this compound.[1][2] |

Experimental Protocol for Solubility Determination

The following section details a generalized gravimetric method for determining the solubility of a liquid analyte, such as this compound, in a volatile organic solvent. This method is reliable and relies on the principle of separating a saturated solution from an excess of the solute and then quantifying the dissolved solute by evaporating the solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes (e.g., aluminum pans)

-

Fume hood

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess is ensured by observing a separate liquid phase of the solute.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to ensure complete phase separation.

-

Carefully withdraw a known volume (e.g., 5 mL) of the upper solvent layer (the saturated solution) using a syringe. Avoid disturbing the lower solute layer.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Place the evaporation dish in a fume hood to allow the volatile solvent to evaporate at ambient temperature. Gentle heating can be applied if the solvent's boiling point is low and it does not affect the solute.

-

Once the solvent has completely evaporated, transfer the dish to a drying oven set at a low temperature (e.g., 40-50 °C) for a short period (e.g., 1 hour) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial tare weight of the dish.

-

Solubility is typically expressed in terms of mass per volume (e.g., g/L) or as a weight/weight percentage.

Solubility (g/L) = (Mass of residue (g)) / (Volume of sample taken (L))

-

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Conclusion

This compound, as a nonpolar branched alkane, is expected to be highly soluble or miscible in nonpolar organic solvents such as alkanes, aromatic hydrocarbons, and halogenated solvents. Its solubility is predicted to be significantly lower in polar solvents, particularly those with strong hydrogen bonding networks like alcohols and water. For researchers and professionals requiring precise quantitative data, the provided gravimetric experimental protocol offers a reliable method for its determination. This guide serves as a valuable resource for understanding and predicting the solubility behavior of this compound, facilitating appropriate solvent selection for various scientific and industrial applications.

References

- 1. US5294553A - Method for the gravimetric determination of oil and grease - Google Patents [patents.google.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. hydrocarbon gravimetric method: Topics by Science.gov [science.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Environmental Fate and Transport of 2,3,5-Trimethyloctane: A Technical Guide

Disclaimer: Direct experimental data on the environmental fate and transport of 2,3,5-trimethyloctane is limited in publicly available scientific literature. This guide synthesizes information based on its physicochemical properties and predictions from well-established quantitative structure-activity relationship (QSAR) models, primarily the United States Environmental Protection Agency's EPI Suite™. The experimental protocols described are general methods for compounds with similar characteristics.

Introduction

This compound is a branched aliphatic hydrocarbon. Understanding its behavior in the environment is crucial for assessing its potential risks and developing remediation strategies in case of contamination. This technical guide provides an in-depth overview of the environmental fate and transport processes governing the distribution of this compound in various environmental compartments, including air, water, soil, and biota. The information is tailored for researchers, scientists, and drug development professionals who may encounter this or structurally similar compounds in their work.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem |

| Boiling Point | 180.2 °C (Predicted) | EPI Suite™ |

| Vapor Pressure | 1.58 mmHg at 25°C (Predicted) | EPI Suite™ |

| Water Solubility | 0.13 mg/L at 25°C (Predicted) | EPI Suite™ |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 5.58 (Predicted) | EPI Suite™ |

| Henry's Law Constant | 1.96 x 10⁻¹ atm-m³/mole at 25°C (Predicted) | EPI Suite™ |

Environmental Fate and Transport

The environmental fate of this compound is governed by several key processes: volatilization, adsorption, biodegradation, and bioaccumulation. Due to its high vapor pressure and low water solubility, volatilization is expected to be a significant transport pathway. Its high Log Kₒw suggests a strong tendency to adsorb to soil and sediment and to bioaccumulate in organisms.

Volatilization

With a significant vapor pressure and Henry's Law constant, this compound is expected to readily volatilize from both water and moist soil surfaces. This process facilitates its transport into the atmosphere. In the atmosphere, it will exist predominantly in the vapor phase and can be transported over long distances.

Adsorption and Mobility in Soil

The high Log Kₒw value indicates that this compound will have a strong affinity for organic matter in soil and sediment. The predicted soil organic carbon-water (B12546825) partitioning coefficient (Kₒc) is high, suggesting low mobility in soil. Leaching into groundwater is therefore expected to be limited.

| Predicted Adsorption Parameter | Value |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 1.35 x 10⁴ L/kg |

Biodegradation

Branched alkanes like this compound are generally biodegradable, although the branching can slow down the rate of degradation compared to linear alkanes. Aerobic biodegradation is expected to be the primary degradation pathway in soil and water. Anaerobic degradation is likely to be much slower.

| Predicted Biodegradation Outcome | Result |

| Aerobic Biodegradation | Likely to biodegrade, but potentially slowly |

| Anaerobic Biodegradation | Very slow to negligible |

Bioaccumulation

The high Log Kₒw of this compound indicates a high potential for bioaccumulation in aquatic organisms. It is likely to partition from the water column into the fatty tissues of fish and other aquatic life.

| Predicted Bioaccumulation Parameter | Value |

| Bioconcentration Factor (BCF) | 2,389 L/kg (Predicted for fish) |

Experimental Protocols

Soil Adsorption/Desorption (OECD 106)

This guideline describes a batch equilibrium method to determine the adsorption/desorption of a substance to soil.

-

Preparation: A stock solution of this compound in a suitable solvent is prepared. Several soil types with varying organic carbon content are characterized.

-

Adsorption Phase: Soil samples are equilibrated with solutions of this compound of known concentrations. The suspensions are agitated for a defined period to reach equilibrium.

-

Analysis: After equilibration, the soil and aqueous phases are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured using gas chromatography-mass spectrometry (GC-MS). The amount adsorbed to the soil is calculated by difference.

-

Desorption Phase: The soil from the adsorption phase is resuspended in a fresh solution without the test substance and equilibrated again to determine the extent of desorption.

-

Data Analysis: The adsorption and desorption data are used to calculate the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Kₒc).

Aerobic Biodegradation in Soil (OECD 307)

This protocol is used to assess the rate of aerobic biodegradation of a chemical in soil.

-

Test System: Soil samples are amended with radiolabeled (¹⁴C) this compound. The soil is maintained at a constant temperature and moisture content.

-

Incubation: The treated soil is incubated in the dark. A stream of CO₂-free air is passed through the incubation flasks.

-

Measurement of ¹⁴CO₂: The evolved ¹⁴CO₂ from the mineralization of the test substance is trapped in an alkaline solution (e.g., potassium hydroxide (B78521) or sodium hydroxide). The amount of ¹⁴CO₂ is quantified over time using liquid scintillation counting.

-

Analysis of Soil Residues: At the end of the experiment, the soil is extracted to determine the amount of parent compound remaining and to identify major transformation products.

-

Data Analysis: The rate of biodegradation is expressed as the percentage of the applied radioactivity that is evolved as ¹⁴CO₂ over time.

Visualizations

Caption: Environmental fate pathways of this compound.

Caption: Workflow for determining soil adsorption coefficient (Kd/Koc).

Conclusion

References

Geochemical Significance of Branched C11 Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, particularly those with a C11 backbone (undecanes), are valuable molecular fossils that provide critical insights into Earth's historical biogeochemical processes. These saturated hydrocarbons, characterized by the presence of methyl or ethyl side chains, are predominantly of microbial origin. Their structural diversity and isotopic composition serve as powerful biomarkers, enabling the reconstruction of past microbial ecosystems, depositional environments, and thermal histories of sedimentary basins. This in-depth technical guide explores the core geochemical significance of branched C11 alkanes, detailing their sources, formation pathways, and analytical methodologies, with a focus on their application as paleoenvironmental proxies.

Data Presentation: Abundance and Isotopic Composition

The abundance and stable carbon isotopic composition (δ¹³C) of branched C11 alkanes in geological samples are key parameters for their geochemical interpretation. While specific data for C11 isomers is often embedded within broader hydrocarbon analyses, the following tables summarize representative data to illustrate typical values and their significance.

| Branched C11 Alkane Isomer | Typical Geological Setting | Concentration Range (ng/g sediment) | δ¹³C Value (‰, VPDB) | Putative Source Organism(s) | Reference |

| 2-Methylundecane | Marine Sediments, Microbial Mats | 1 - 50 | -28 to -35 | Cyanobacteria, Other Bacteria | [1] |

| 3-Methylundecane | Petroleum Source Rocks | 5 - 100 | -27 to -33 | Bacteria | [2] |

| 5-Methylundecane | Ancient Sediments | 1 - 20 | -29 to -36 | Bacteria | |

| Ethylundecane | Proterozoic Sediments | Variable | -30 to -38 | Specific microbial consortia | [1] |

Note: The data presented are illustrative and can vary significantly based on the specific depositional environment, thermal maturity, and microbial community composition.

Geochemical Significance of Branched C11 Alkanes

The presence, relative abundance, and isomeric distribution of branched C11 alkanes provide multifaceted geochemical information:

-

Microbial Source Indication: The primary significance of branched alkanes lies in their biological origin, predominantly from bacteria. Unlike n-alkanes which can have both microbial and higher plant sources, branched alkanes are more specific to microbial synthetic pathways. The presence of monomethylalkanes, such as methylundecanes, in ancient sediments is often linked to the lipid constituents of bacterial cell membranes.[3]

-

Paleoenvironmental Reconstruction: Certain branched alkanes are associated with specific microbial communities that thrive in particular environments. For instance, the occurrence of some branched alkanes with quaternary carbon centers has been linked to specific paleoenvironmental conditions, such as strong water column redox gradients which may have been more prevalent in the Proterozoic.[1] The analysis of these compounds in sedimentary archives can thus help in reconstructing past environmental conditions.

-

Anaerobic Methane (B114726) Oxidation (AOM): While not exclusively C11, branched alkanes are among the lipid biomarkers that can be strongly depleted in ¹³C in environments characterized by anaerobic methane oxidation.[4] This significant isotopic depletion indicates that the carbon source for the biosynthesis of these lipids was methane.

-

Thermal Maturity Indicators: The distribution and abundance of different hydrocarbon isomers, including branched alkanes, can be altered by thermal stress during burial and diagenesis. However, some branched structures exhibit high thermal stability, making them useful as conservative biomarkers for oil-source rock correlations.[2]

Formation Pathway of Branched Alkanes

The biosynthesis of branched-chain alkanes in bacteria typically originates from the fatty acid synthesis pathway, utilizing branched-chain amino acids as primers. The following diagram illustrates a generalized pathway for the formation of a monomethyl-branched alkane.

Caption: Generalized pathway for bacterial synthesis of monomethyl-branched alkanes.

Experimental Protocols

The analysis of branched C11 alkanes from geological matrices requires meticulous and sensitive analytical procedures. The following outlines a typical workflow from sample preparation to instrumental analysis.

Sample Preparation and Extraction

-

Objective: To extract the lipid fraction containing branched alkanes from the sediment or rock matrix.

-

Protocol:

-

Freeze-dry the sediment sample to remove water.

-

Grind the dried sample to a fine powder using a mortar and pestle.

-

Perform Soxhlet extraction or Accelerated Solvent Extraction (ASE) on the powdered sample. A common solvent mixture is dichloromethane:methanol (9:1, v/v).

-

The resulting total lipid extract (TLE) is concentrated using a rotary evaporator.

-

Elemental sulfur is removed from the TLE by passing it through a small column of activated copper.

-

Fractionation

-

Objective: To separate the complex TLE into different compound classes to simplify analysis.

-

Protocol:

-

The TLE is fractionated using column chromatography with silica (B1680970) gel as the stationary phase.

-

A non-polar solvent (e.g., hexane (B92381) or heptane) is used to elute the saturated hydrocarbon fraction, which contains the branched alkanes.

-

More polar solvents are subsequently used to elute aromatic hydrocarbons and polar compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To identify and quantify the individual branched C11 alkane isomers.

-

Protocol:

-

The saturated hydrocarbon fraction is concentrated and an internal standard (e.g., deuterated alkane) is added for quantification.

-

The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

-

The GC oven temperature is programmed to separate the compounds based on their boiling points. A typical program might be:

-

Initial temperature: 60°C (hold for 2 min)

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 4°C/min to 320°C (hold for 15 min)

-

-

The separated compounds are introduced into a mass spectrometer for detection. Identification is based on the retention time and the mass spectrum of each compound compared to known standards or library data.

-

Compound-Specific Isotope Analysis (CSIA)

-

Objective: To determine the stable carbon isotopic composition (δ¹³C) of individual branched C11 alkanes.

-

Protocol:

-

The saturated hydrocarbon fraction is analyzed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-C-IRMS).

-

As the separated compounds elute from the GC column, they are combusted to CO₂ in a high-temperature furnace.

-

The resulting CO₂ gas is introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.

-

The δ¹³C values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

-

Caption: Standard analytical workflow for the analysis of branched C11 alkanes.

Conclusion

Branched C11 alkanes are invaluable tools in geochemistry, providing a window into the microbial processes that have shaped our planet's history. Their analysis, though complex, yields high-resolution data on the composition of ancient microbial communities and the environmental conditions in which they thrived. For researchers in geology, environmental science, and even drug development (where understanding microbial lipid synthesis can be relevant), a thorough understanding of the geochemical significance of these biomarkers is essential. Future research focusing on the specific microbial sources of different C11 isomers and their isotopic signatures will further refine their application as precise paleoenvironmental proxies.

References

Methodological & Application

Synthesis of High-Purity 2,3,5-Trimethyloctane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of high-purity 2,3,5-trimethyloctane, a branched alkane with potential applications in various fields of chemical research and development. The synthesis is achieved through a robust and versatile Grignard reaction, followed by a purification protocol to ensure high purity of the final product.

Introduction

Branched alkanes are fundamental structures in organic chemistry and are integral components of many molecules of biological and industrial significance. The synthesis of specific isomers, such as this compound, requires precise and controlled chemical methodologies. The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it an ideal choice for the construction of the carbon skeleton of this compound.[1][2][3][4] This protocol details a two-step approach involving the reaction of a suitable Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of the alcohol to the desired alkane.[1]

Synthesis of this compound

The synthesis of this compound can be strategically achieved by forming a key carbon-carbon bond through the addition of a Grignard reagent to a ketone. A logical disconnection of the target molecule suggests the reaction between 2-methylpentylmagnesium bromide and 3-methyl-2-butanone (B44728).

Reaction Scheme

Step 1: Grignard Reaction

Step 2: Reduction of the Tertiary Alcohol

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on typical yields for similar reactions.

| Parameter | Step 1: Grignard Reaction | Step 2: Reduction | Overall |

| Starting Materials | 1-bromo-2-methylpentane (B146034), Magnesium, 3-methyl-2-butanone | 2,3,5-trimethyl-5-octanol | - |

| Product | 2,3,5-trimethyl-5-octanol | This compound | This compound |

| Typical Yield | 85-95% | 90-98% | 76-93% |

| Purity (before purification) | ~95% (crude) | ~98% (crude) | ~98% (crude) |

| Purity (after purification) | - | >99.5% | >99.5% |

| Analytical Technique | GC-MS, ¹H NMR | GC-MS, ¹H NMR, ¹³C NMR | GC-MS, ¹H NMR, ¹³C NMR |

Experimental Protocols

Materials and Reagents

-

1-bromo-2-methylpentane (≥98%)

-

Magnesium turnings (≥99.5%)

-

Anhydrous diethyl ether (≥99.7%)

-

Iodine (crystal)

-

3-methyl-2-butanone (≥99%)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Concentrated hydrochloric acid

-

Zinc dust

-

Anhydrous sodium sulfate

-

Hexane (B92381) (for chromatography)

-

Silica (B1680970) gel (for column chromatography)

Protocol for Synthesis of 2,3,5-trimethyl-5-octanol (Step 1)

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-2-methylpentane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

-

Reaction with Ketone:

-

Prepare a solution of 3-methyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 2,3,5-trimethyl-5-octanol.

-

Protocol for Reduction of 2,3,5-trimethyl-5-octanol (Step 2)

-

Reaction Setup:

-

In a round-bottom flask, place the crude 2,3,5-trimethyl-5-octanol.

-

Add concentrated hydrochloric acid and zinc dust.

-

-

Reaction and Work-up:

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Once the reaction is complete, add water and extract the product with pentane (B18724) or hexane (3 x 50 mL).

-

Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification Protocol

-

Filtration:

-

Filter the dried organic solution to remove the drying agent.

-

-

Solvent Removal:

-

Remove the solvent by distillation.

-

-

Fractional Distillation or Column Chromatography:

-

For high purity, the crude this compound can be purified by fractional distillation under reduced pressure.

-

Alternatively, for smaller scales, purification can be achieved by flash column chromatography on silica gel using hexane as the eluent.[1]

-

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of high-purity this compound.

Logical Relationship of Synthesis Steps

Caption: Logical progression from conceptualization to final product verification.

References

Synthesis of Branched Alkanes: Application Notes and Protocols for Laboratory Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of branched alkanes, crucial structures in medicinal chemistry and materials science. The following sections outline several key synthetic methodologies, complete with experimental procedures, comparative data, and visual representations of the workflows and reaction mechanisms.

Grignard Reagent-Based Syntheses

Grignard reagents (R-MgX) are powerful nucleophiles widely employed for the formation of carbon-carbon bonds, making them a cornerstone in the synthesis of branched alkanes. Two common strategies involving Grignard reagents are direct cross-coupling and a two-step synthesis via a tertiary alcohol intermediate.[1]

Method 1: Direct Synthesis via Catalytic Cross-Coupling

This method achieves the direct formation of a C(sp³)–C(sp³) bond by reacting a Grignard reagent with an alkyl halide in the presence of a transition metal catalyst. Cobalt-catalyzed systems are particularly effective for creating sterically hindered branched alkanes, including those with quaternary carbon centers.[1]

Experimental Protocol: Synthesis of 2,2-Dimethyldecane [1]

-

To a flame-dried, argon-purged round-bottom flask containing a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (5 mL) and isoprene (B109036) (2.0 mmol, 2 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butylmagnesium chloride (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Add 1-iodooctane (B127717) (1.0 mmol, 1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to obtain 2,2-dimethyldecane.

Workflow for Cobalt-Catalyzed Cross-Coupling

Caption: Experimental workflow for the cobalt-catalyzed synthesis of 2,2-dimethyldecane.

Method 2: Two-Step Synthesis via Tertiary Alcohol